molecular formula C16H22F3N3O B15200874 3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone

3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone

Cat. No.: B15200874
M. Wt: 329.36 g/mol
InChI Key: YSHMYILKALVUOQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone is an arylpiperazine derivative characterized by a 3,3-dimethyl-substituted butanone core linked to a piperazine ring, which is further substituted with a 4-(trifluoromethyl)-2-pyridinyl group. The trifluoromethyl (-CF₃) group is a critical structural feature, enhancing metabolic stability and lipophilicity, which are desirable in bioactive molecules .

Properties

Molecular Formula

C16H22F3N3O

Molecular Weight

329.36 g/mol

IUPAC Name

3,3-dimethyl-1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C16H22F3N3O/c1-15(2,3)11-14(23)22-8-6-21(7-9-22)13-10-12(4-5-20-13)16(17,18)19/h4-5,10H,6-9,11H2,1-3H3

InChI Key

YSHMYILKALVUOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the 4-(Trifluoromethyl)-2-Pyridinyl intermediate. This can be achieved through the reaction of 2-chloropyridine with trifluoromethylating agents under controlled conditions.

    Piperazinyl Substitution: The pyridinyl

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison highlights key structural and functional differences between 3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone and related analogs:

Core Substituents and Heterocyclic Variations

  • 4-(Thiophen-2-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41/Compound 18) Structural Difference: Replaces the pyridinyl group with a thiophene ring and uses a non-dimethylated butanone chain. Functional Impact: The electron-rich thiophene may enhance π-π stacking interactions compared to the electron-deficient pyridine in the target compound.
  • 1-(4-{3-[(2-Furylmethyl)amino]-4-Nitrophenyl}piperazin-1-yl)-3-Methylbutan-1-one Structural Difference: Features a nitro (-NO₂) group and a furylmethylamino substituent on the phenyl ring.
  • {4-[6-(3-Methyl-1H-Pyrazol-1-yl)-3-Pyridazinyl]-1-Piperazinyl}[3-(Trifluoromethyl)Phenyl]Methanone Structural Difference: Incorporates a pyridazinyl-pyrazole hybrid system instead of pyridine. Functional Impact: The pyridazine core offers additional hydrogen-bonding sites, which could enhance receptor affinity compared to the simpler pyridine in the target compound .

Role of Trifluoromethyl (-CF₃) and Other Functional Groups

  • Pesticide Analogs (e.g., Fipronil, Ethiprole)

    • Structural Difference : Contain trifluoromethyl-sulfinyl or ethylsulfinyl groups on pyrazole rings.
    • Functional Impact : The -CF₃ group in both pesticides and the target compound improves resistance to oxidative degradation. However, the sulfinyl groups in pesticides introduce chirality, affecting target specificity .
  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butan-1-one (MK69)

    • Structural Difference : Substitutes the pyridine with a pyrazole ring.
    • Functional Impact : Pyrazole’s hydrogen-bonding capability may enhance binding to polar residues in biological targets, a feature absent in the pyridine-based target compound .

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